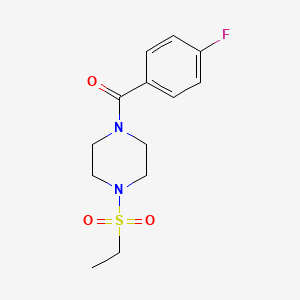

![molecular formula C17H15N5O4 B5590832 N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5590832.png)

N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine often involves multi-step reactions, including the formation of Schiff bases, use of amine groups, and the introduction of nitro and methoxy functional groups. For instance, compounds with related structures have been synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines or by direct condensation methods (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds akin to N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine can be intricate due to the presence of various functional groups. These structures are often elucidated using techniques like X-ray crystallography, which reveals the arrangement of atoms within the crystal and can show the conformational details of the molecule (Murugavel et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine may involve its nitro group, methoxy substituents, and the triazole ring. Nitro groups can participate in reduction reactions or act as electron-withdrawing groups, affecting the electronic properties of the compound. Methoxy groups can engage in nucleophilic substitution reactions or influence the reactivity through electron-donation via resonance (Conturo & Jeffrey, 1982).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular architecture. For example, the crystal structure can be determined by X-ray diffraction methods, which provide information on the spacing between molecules in the crystal lattice and the overall symmetry of the compound (Yang et al., 2007).

科学的研究の応用

Antimicrobial Applications

The synthesis of novel 1,2,4-triazole derivatives, including structures related to N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine, has demonstrated significant antimicrobial activities. For instance, Bektaş et al. (2010) synthesized derivatives from the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds exhibiting good to moderate activities against test microorganisms. This finding highlights the potential of such compounds in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).

Anticancer Activities

The exploration of 1,2,4-triazoles for anticancer applications has also been a significant area of research. Shivarama Holla et al. (2003) reported the synthesis and characterization of Mannich bases derived from 1,2,4-triazoles, which were tested for their anticancer activity against a panel of 60 cell lines derived from various cancer types. Some compounds exhibited slight potency, suggesting the therapeutic potential of these derivatives in cancer treatment (Shivarama Holla, B., Veerendra, B., Shivananda, M., & Poojary, B., 2003).

Organic Synthesis Intermediates

Compounds structurally similar to N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine serve as potent intermediates in the synthesis of oxygen-functionalized aromatic compounds. Nakamura et al. (2003) described a general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, showcasing the utility of such compounds in organic synthesis and their potential in producing various functionally diverse molecules (Nakamura, S., Uchiyama, M., & Ohwada, T., 2003).

将来の方向性

The future research directions for this compound could include exploring its potential biological activities, given the known activities of other triazole compounds . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.

特性

IUPAC Name |

(E)-1-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4/c1-25-17-7-2-13(9-20-21-11-18-19-12-21)8-14(17)10-26-16-5-3-15(4-6-16)22(23)24/h2-9,11-12H,10H2,1H3/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLNAWHURXIFEE-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NN2C=NN=C2)COC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)COC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5590749.png)

![N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5590768.png)

![ethyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5590783.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(3-furoyl)piperidine](/img/structure/B5590785.png)

![N-methyl-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5590786.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5590787.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5590802.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5590813.png)

![N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5590817.png)

![4-(2-methoxyphenyl)-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B5590820.png)

![2-ethyl-8-{[5-(ethylthio)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5590834.png)

![2-[(2-chlorobenzyl)thio]-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5590849.png)